2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzothieno[2,3-d]pyrimidin-4(3H)-one core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.
Introduction of the 2-methoxyphenyl group: This step often involves a nucleophilic substitution reaction.
Attachment of the 2-(4-bromophenyl)-2-oxoethyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, followed by oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in various industrial applications.
Mechanism of Action
The mechanism of action of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are likely mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and structural features. The presence of the bromophenyl group, in particular, may confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs.
Properties
Molecular Formula |
C25H21BrN2O3S2 |
---|---|
Molecular Weight |
541.5 g/mol |
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-(2-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H21BrN2O3S2/c1-31-20-8-4-3-7-18(20)28-24(30)22-17-6-2-5-9-21(17)33-23(22)27-25(28)32-14-19(29)15-10-12-16(26)13-11-15/h3-4,7-8,10-13H,2,5-6,9,14H2,1H3 |
InChI Key |
CPLTYSYJRRZALD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC(=O)C4=CC=C(C=C4)Br)SC5=C3CCCC5 |
Origin of Product |
United States |
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